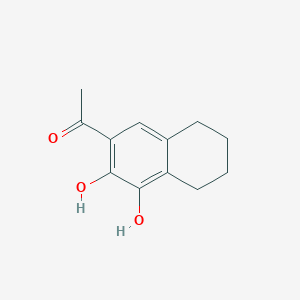
Phenanthrene, ethyl-
Vue d'ensemble
Description
Phenanthrene, often recognized for its relevance in environmental chemistry, is a polycyclic aromatic hydrocarbon (PAH) comprised of three fused benzene rings arranged in angular fashion . Its chemical formula is C14H10, embodying a molecular structure that is flat and aromatic . The compound “Phenanthrene, ethyl-” would be a derivative of Phenanthrene with an ethyl group attached, likely having the chemical formula C16H14 .
Synthesis Analysis
The synthesis of Phenanthrene, while originally sourced from coal tar, is nowadays generally carried out in a laboratory setting, following several recognized methods . The most notable method involves the Elbs persulfate oxidation of naphthalene . Another common route to synthesizing Phenanthrene is via the Diels-Alder reaction, where it is produced as a by-product during the reaction of benzyne with furan .Molecular Structure Analysis
The Phenanthrene molecule is planar and contains 14 carbon and 10 hydrogen atoms . It is relatively stable due to the aromaticity conferred by its three fused benzene rings . The ethyl derivative would have an additional C2H5 group attached to the phenanthrene core.Chemical Reactions Analysis
Phenanthrene is less reactive than many other PAHs, but it does participate in electrophilic aromatic substitution reactions . These reactions take place most readily at the 9 and 10 positions of the molecule, leading to its derivative, 9,10-dihydrophenanthrene .Physical And Chemical Properties Analysis
Phenanthrene is a colorless, crystalline substance at room temperature and has a faintly aromatic odor . It has a melting point of 100.2 degrees Celsius and a boiling point of 340 degrees Celsius . It is nearly insoluble in water but is soluble in most low-polarity organic solvents such as toluene, carbon tetrachloride, ether, chloroform, acetic acid, and benzene .Applications De Recherche Scientifique
Electrocatalytic Hydrogenation
Phenanthrene has been studied for its role in electrocatalytic hydrogenation (ECH) processes. Research conducted by Mahdavi et al. (1993) focused on the hydrogenation of phenanthrene at Raney nickel electrodes under galvanostatic control, revealing the efficiency of periodic current control in improving the process (Mahdavi et al., 1993).Microbial Metabolism
Phenanthrene's metabolism by various microorganisms has been a subject of interest. Sutherland et al. (1991) explored how the white rot fungus Phanerochaete chrysosporium metabolizes phenanthrene, contributing to the understanding of the biological transformation of this compound (Sutherland et al., 1991).Plant Stress Responses
Weisman et al. (2010) investigated the transcriptional responses in Arabidopsis thaliana under phenanthrene treatment, revealing insights into how plants react to polycyclic aromatic hydrocarbons (PAHs) at the genetic level (Weisman et al., 2010).Bioremediation of Contaminated Soil
Zappi et al. (1996) focused on the degradation patterns of petroleum hydrocarbons, including phenanthrene, in soil bioremediation. They observed the rapid metabolism of phenanthrene in bioslurry reactors under aerobic conditions (Zappi et al., 1996).Degradation by Fungi and Enzymes
The degradation of phenanthrene by the white rot fungus Trametes versicolor and its laccase enzyme was studied by Han et al. (2004), shedding light on the fungal and enzymatic breakdown of this hydrocarbon (Han et al., 2004).Solubility Studies
Research by Whitehouse (1984) on the solubility of phenanthrene and similar hydrocarbons at different temperatures and salinities provides critical data for environmental and chemical engineering applications (Whitehouse, 1984).Photosynthetic Apparatus Effects in Plants
Jin et al. (2017) explored how phenanthrene affects the photosynthetic apparatus in cucumber leaves, contributing to the understanding of the impact of environmental pollutants on plant physiology (Jin et al., 2017).Preparation and Properties of Phenanthrene-Labeled Polymers
Liu et al. (1999) investigated the preparation and spectroscopic properties of phenanthrene-labeled SEBS triblock copolymers, which has implications in material science and polymer chemistry (Liu et al., 1999).
Mécanisme D'action
Safety and Hazards
Exposure to Phenanthrene, like many PAHs, has been associated with various health effects . Short-term exposure to high levels of Phenanthrene can result in eye and skin irritation, nausea, and breathing difficulties . Long-term exposure, especially through inhalation or skin contact, has been linked to immunological and hematological effects, cataracts, kidney and liver damage, and cancer . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Propriétés
IUPAC Name |
1-ethylphenanthrene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14/c1-2-12-7-5-9-16-14-8-4-3-6-13(14)10-11-15(12)16/h3-11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXRXNJKBMDQHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C=CC3=CC=CC=C3C2=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50184980 | |
| Record name | Phenanthrene, ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50184980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenanthrene, ethyl- | |
CAS RN |
30997-38-7 | |
| Record name | Phenanthrene, ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030997387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenanthrene, ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50184980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![4,5-dihydro-1H-[1,2,5]oxadiazolo[3,4-a]carbazole](/img/structure/B3031338.png)
![1,2,2-trichloro-N-[2-[4-(trifluoromethyl)pyridin-2-yl]oxyethoxy]ethenamine](/img/structure/B3031339.png)


